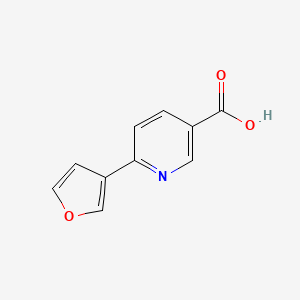

6-(Furan-3-yl)nicotinic acid

Vue d'ensemble

Description

6-(Furan-3-yl)nicotinic acid is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic acyl substitution to form esters or amides.

Key Reactions

Mechanistic Insight :

-

Esterification : Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack.

-

Hydrazide formation : Nucleophilic substitution by hydrazine replaces the hydroxyl group with a hydrazide (-NHNH<sub>2</sub>).

Condensation Reactions with Carbonyl Compounds

The hydrazide derivative participates in acid-catalyzed condensations with aldehydes or ketones to form hydrazones.

Cyclization with Isatin Derivatives

The hydrazide reacts with isatins (indole-2,3-dione derivatives) to form spirocyclic indole-hydrazone hybrids.

Spirocyclization Reaction

| Isatin Derivative | Product | m.p. (°C) | Yield |

|---|---|---|---|

| Isatin | 6-(Furan-3-yl)-N’-(2-oxoindolin-3-ylidene)nicotinohydrazide | 160–165 | 79% |

| 5-Bromoisatin | 5-Bromo-substituted spirocyclic product | 170–175 | 68% |

Mechanism :

-

Nucleophilic attack by the hydrazide’s NH<sub>2</sub> group on the isatin’s carbonyl carbon, followed by dehydration to form a C=N bond.

Electrophilic Aromatic Substitution on the Furan Ring

The furan-3-yl group undergoes regioselective electrophilic substitution, though reactivity is moderate due to electron-withdrawing effects from the pyridine ring.

Limitations :

-

Harsh conditions (e.g., strong acids) risk decarboxylation of the nicotinic acid group.

Oxidation of the Furan Ring

-

Reagent : KMnO<sub>4</sub>, acidic conditions

-

Product : 6-(3-Oxobut-1-en-1-yl)nicotinic acid (via furan ring opening) .

-

Yield : 55%

Reduction of the Pyridine Ring

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO<sub>2</sub> to yield 6-(furan-3-yl)pyridine.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Cu powder, quinoline | 200°C, 2 hr | 6-(Furan-3-yl)pyridine | 75% |

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including 6-(Furan-3-yl)nicotinic acid, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from nicotinic acid showed good to moderate activity against various bacterial strains and fungi, including Candida albicans and Escherichia coli .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study on related furan derivatives showed that they could attenuate paw edema in inflammatory models, suggesting potential use in treating inflammatory conditions . The mechanism involves modulation of nicotinic acetylcholine receptors, which play a crucial role in inflammation.

3. Analgesic Effects

In models of chronic pain, compounds similar to this compound have demonstrated analgesic properties. They were shown to reverse mechanical allodynia and thermal hyperalgesia without causing motor impairment . This suggests a promising avenue for developing pain management therapies.

Agricultural Applications

1. Plant Resistance Induction

Nicotinic acid derivatives have been utilized as plant resistance inducers against pathogens. Studies show that these compounds can enhance the resistance of crops to viral infections and fungal diseases by stimulating systemic acquired resistance (SAR). For instance, derivatives have been reported to reduce necrotic spots caused by viral infections in various plant species .

Cosmetic Applications

1. Skin Care Formulations

The incorporation of nicotinic acid derivatives into cosmetic formulations has been explored due to their potential benefits for skin health. The compounds are known for their moisturizing properties and ability to enhance skin hydration and elasticity . The safety and stability of these formulations are critical, as they must comply with stringent regulatory standards.

Case Studies

1. Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated that certain derivatives exhibited comparable activity to standard antimicrobial agents, making them suitable candidates for further development as therapeutic agents .

2. In Vivo Studies on Pain Models

In vivo experiments using carrageenan-induced inflammatory pain models demonstrated that related compounds significantly reduced pain responses without motor side effects. These findings support the potential use of this compound in managing chronic pain conditions .

Mécanisme D'action

The mechanism of action of 6-(Furan-3-yl)nicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission pathways . The furan ring and pyridine carboxylic acid moiety play crucial roles in its binding affinity and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid: The parent compound, which lacks the furan ring.

Furan-3-carboxylic Acid: A simpler derivative with only the furan ring and carboxylic acid group.

Pyridine Carboxylic Acids: A broader class of compounds with various substituents on the pyridine ring.

Uniqueness

6-(Furan-3-yl)nicotinic acid is unique due to the presence of both the furan ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

6-(Furan-3-yl)nicotinic acid (FNA) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of FNA, focusing on its biochemical properties, mechanisms of action, and implications for pharmacology.

Overview of this compound

This compound is a derivative of nicotinic acid that features a furan ring at the 3-position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Target Interactions

FNA primarily interacts with enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with nicotinic acid dehydrogenase, an enzyme that catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid.

Cell Signaling Modulation

The compound modulates cell signaling pathways by affecting G-protein-coupled receptors (GPCRs), leading to alterations in cyclic adenosine monophosphate (cAMP) levels and downstream signaling events. This modulation can result in changes in gene expression and cellular metabolism.

Stability and Degradation

Research indicates that FNA is relatively stable under standard laboratory conditions but may undergo degradation over extended periods. Understanding its stability is crucial for determining its long-term effects on cellular functions.

Dosage Effects in Animal Models

The effects of FNA vary significantly with dosage in animal models. At lower doses, it exhibits beneficial properties such as anti-inflammatory and lipid-lowering effects, while higher doses may lead to adverse effects including hepatotoxicity and gastrointestinal disturbances.

Antimicrobial Properties

FNA has shown promising antimicrobial activity against various strains of bacteria, particularly Gram-positive organisms. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have indicated that FNA possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation, suggesting its potential use in treating inflammatory diseases .

Antinociceptive Activity

Research into the antinociceptive effects of FNA indicates its potential role in pain management. Experimental models have demonstrated that FNA can attenuate pain responses, making it a candidate for further exploration in analgesic drug development .

Case Studies and Research Findings

-

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of FNA found significant activity against several bacterial strains, supporting its potential as a lead compound for antibiotic development. -

Anti-inflammatory Mechanism Investigation

In vitro studies demonstrated that FNA inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its utility in inflammatory disease models . -

Pain Management Research

Experimental results showed that FNA administration resulted in reduced mechanical allodynia in chronic pain models, highlighting its potential as an analgesic agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

6-(furan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDISKNONWNBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.